![molecular formula C7H8BrNO B1528958 3-Bromo-5-methoxy-4-methylpyridine CAS No. 70201-49-9](/img/structure/B1528958.png)
3-Bromo-5-methoxy-4-methylpyridine
Overview
Description
3-Bromo-5-methoxy-4-methylpyridine is a heterocyclic organic compound with the molecular formula C7H8BrNO . It is a pyridine derivative with a bromine atom at the 3rd position, a methoxy group at the 5th position, and a methyl group at the 4th position . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular weight of 3-Bromo-5-methoxy-4-methylpyridine is 202.048520 g/mol . The molecular formula is C7H8BrNO . The canonical SMILES representation is CC1=C(C=NC=C1OC)Br .Physical And Chemical Properties Analysis
3-Bromo-5-methoxy-4-methylpyridine is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Pharmacology
In pharmacology, 3-Bromo-5-methoxy-4-methylpyridine is utilized as a precursor in the synthesis of diverse pharmacologically active compounds. Its structure serves as a key intermediate in the development of molecules that can interact with biological targets, potentially leading to new drug discoveries .
Material Science
This compound finds application in material science as a building block for creating complex molecules. Its reactivity with various agents allows for the synthesis of materials with specific properties, which can be used in the development of new polymers, coatings, and other advanced materials .
Chemical Synthesis
3-Bromo-5-methoxy-4-methylpyridine is widely used in chemical synthesis. It acts as an intermediate in the preparation of various organic compounds through reactions such as Suzuki-Miyaura coupling, which is pivotal in forming carbon-carbon bonds essential for constructing complex organic frameworks .
Biochemistry
In biochemistry, this compound’s derivatives are explored for their potential to bind to enzymes or receptors. It can be modified to study enzyme-substrate interactions or to create inhibitors that can regulate biochemical pathways .
Analytical Chemistry
Analytical chemists employ 3-Bromo-5-methoxy-4-methylpyridine in method development for detecting and quantifying substances. It can be used as a standard or a reagent in chromatography and spectrometry techniques to ensure accurate analysis of samples .
Environmental Science
The environmental applications of 3-Bromo-5-methoxy-4-methylpyridine include its use as a tracer or marker to study pollution patterns. It can also be part of research into the degradation of organic compounds in the environment .
Industrial Applications
Industrially, it is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility in reactions makes it a valuable component in the manufacturing sector .
Research and Development
Lastly, in R&D, 3-Bromo-5-methoxy-4-methylpyridine is crucial for the synthesis of novel compounds with potential applications in various industries. It is a compound of interest in the exploration of new reactions and synthetic pathways .
Safety and Hazards
3-Bromo-5-methoxy-4-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers Relevant papers on 3-Bromo-5-methoxy-4-methylpyridine include studies on the synthesis of related compounds and the use of brominated pyridine derivatives in Suzuki–Miyaura coupling reactions .
Mechanism of Action
Target of Action
It is often used as a building block in the synthesis of various organic compounds .
Mode of Action
3-Bromo-5-methoxy-4-methylpyridine is often used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The 3-Bromo-5-methoxy-4-methylpyridine, being a brominated compound, can act as the organic halide in this reaction .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction in which it participates is a key step in the synthesis of many biologically active compounds .
Result of Action
As a building block in the synthesis of various organic compounds, its effects would largely depend on the properties of the final compound .
Action Environment
The action of 3-Bromo-5-methoxy-4-methylpyridine, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. In the context of Suzuki–Miyaura cross-coupling reactions, the choice of catalyst, base, and solvent can significantly affect the reaction outcome .
properties
IUPAC Name |
3-bromo-5-methoxy-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJSFKYTLBAFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724417 | |
Record name | 3-Bromo-5-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxy-4-methylpyridine | |
CAS RN |
70201-49-9 | |
Record name | 3-Bromo-5-methoxy-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70201-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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